molecular formula C14H19NO5 B1277229 (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid CAS No. 499995-79-8

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid

Cat. No. B1277229
CAS RN: 499995-79-8
M. Wt: 281.3 g/mol
InChI Key: KLIMLFKCLBBZKH-NSHDSACASA-N
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Description

-(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid, or (S)-3-((t-Boc)amino)-3-(3-HPPA) for short, is a synthetic organic compound with a variety of potential applications in scientific research. It is a chiral molecule, meaning that it is composed of two mirror-image forms that are non-superimposable on one another. This makes it useful for studying the effects of chirality on biological systems. It is also a versatile intermediate for the synthesis of various other compounds, and has been used to study the effects of different substituents on the activity of molecules.

Scientific Research Applications

Enantioselective Synthesis

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid is used in the enantioselective synthesis of neuroexcitant analogues, such as the preparation of enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of neuroexcitant AMPA. This process involves coupling with bromomethyl isoxazolinone derivatives and hydrolyzing under mild conditions to yield enantiopure products (Pajouhesh et al., 2000).

Substance Safety Evaluation

Another application is in the safety evaluation of substances for use in food contact materials. For example, a scientific opinion by EFSA assessed the safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, related to its use in polyolefins in contact with foods, concluding no safety concern for consumers under specified conditions (Flavourings, 2011).

Metabolic Studies

In metabolic studies, variants of this compound have been analyzed as derivatives in cultures of a thermophilic sulfur-dependent anaerobic archaeon, demonstrating the formation of various organic acids, including phenylacetic and hydroxyphenylacetic acids (Rimbault et al., 1993).

Chemical Reactions

Research into the chemical reactions of amino acid derivatives, like the reaction of 2-(acetylamino)-3-[3',5'-di(tert-butyl)-4'-hydroxyphenyl]propanoic acid with thionyl chloride, has shown the formation of various compounds like tetra(tert-butyl) dihydroxybiphenyl, indicating a redox process in such reactions (Volod’kin et al., 2013).

Synthesis of Beta-Alanine Derivatives

It is also used in the synthesis of beta-alanine derivatives, which are analogues of aromatic amino acids. These are prepared enantioselectively and are significant in the study of amino acid biochemistry (Arvanitis et al., 1998).

Ligand Synthesis

The compound finds use in the synthesis of cyclen-based ligands, useful in complexation and imaging studies. For instance, a bifunctional cyclen-based ligand incorporating this compound was synthesized for potential applications in radiopharmaceuticals (Řezanka et al., 2008).

Catalytic Applications

In catalysis, the tert-butoxycarbonyl group, a key component of this compound, is used for N-tert-butoxycarbonylation of amines. This process is significant in protecting amine groups during synthetic procedures (Heydari et al., 2007).

properties

IUPAC Name

(3S)-3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIMLFKCLBBZKH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426615
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid

CAS RN

499995-79-8
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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